molecular formula C26H25IN2S B1623897 Bidimazii iodidum CAS No. 21817-73-2

Bidimazii iodidum

Cat. No.: B1623897
CAS No.: 21817-73-2
M. Wt: 524.5 g/mol
InChI Key: MASAXPHKNKHIES-UHFFFAOYSA-M
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Preparation Methods

The preparation of bidimazium iodide involves complex synthetic routes. While specific details on its synthesis are limited, it is known that iodide salts are often used in the preparation of similar compounds. The synthesis typically involves the reaction of iodide salts with organic molecules under controlled conditions .

Chemical Reactions Analysis

Bidimazium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bidimazium iodide can be compared to other iodide-containing compounds, such as sodium iodide and potassium iodide. While these compounds share some similarities, bidimazium iodide’s unique structure and properties set it apart. For example, unlike sodium iodide and potassium iodide, bidimazium iodide has been studied for its potential use as a fluorescent dye and enzyme inhibitor . This highlights its uniqueness and potential for specialized applications.

Conclusion

Bidimazium iodide is a compound with significant potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields. further research is needed to fully understand its mechanisms of action and to explore its potential for industrial and medical applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N2S.HI/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21;/h4-19H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASAXPHKNKHIES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C\C4=CC=C(C=C4)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21817-73-2
Record name Bidimazium iodide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021817732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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